molecular formula C13H10N2O2 B8327843 5-Methoxy-2-(pyridin-4-yl)-benzoxazole

5-Methoxy-2-(pyridin-4-yl)-benzoxazole

Cat. No.: B8327843
M. Wt: 226.23 g/mol
InChI Key: WCDKQHHCUZBKEK-UHFFFAOYSA-N
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Description

5-Methoxy-2-(pyridin-4-yl)-benzoxazole is a chemical compound featuring a benzoxazole core linked to a 4-pyridinyl ring via a carbon-carbon bond. This structure is part of a class of fused heterocycles that have attracted significant attention due to their diverse biological activities and applications in scientific research . The benzoxazole scaffold is a privileged structure in medicinal chemistry and material science. In research, similar compounds have been investigated for their potential in neurodegenerative disease studies, particularly as scaffolds for developing imaging agents that target pathological protein aggregates like α-synuclein, which is associated with Parkinson's disease . Furthermore, benzoxazole derivatives bearing pyridine rings have been systematically synthesized and evaluated for their antifungal activities against various plant-pathogenic fungi, showing promising results in agricultural research . The combination of the benzoxazole moiety with a pyridine ring makes this compound a valuable intermediate or target molecule for researchers in various fields, including drug discovery, agrochemical development, and the synthesis of novel functional materials. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

5-methoxy-2-pyridin-4-yl-1,3-benzoxazole

InChI

InChI=1S/C13H10N2O2/c1-16-10-2-3-12-11(8-10)15-13(17-12)9-4-6-14-7-5-9/h2-8H,1H3

InChI Key

WCDKQHHCUZBKEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=N2)C3=CC=NC=C3

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
5-Methoxy-2-(pyridin-4-yl)-benzoxazole and its derivatives have demonstrated notable antimicrobial properties. Research indicates that compounds with similar structures can inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These findings suggest that the benzoxazole structure enhances antimicrobial efficacy, making it a candidate for further development in antibiotic therapies .

Antiviral Activity
Benzoxazole derivatives have also shown potential antiviral activity. For instance, certain compounds have been evaluated for their effectiveness against the Tobacco Mosaic Virus (TMV), revealing protective activities that could be harnessed for agricultural applications.

Table 2: Antiviral Activity Against TMV

CompoundProtective Activity (%)
Compound D52.23
Compound E54.41

The introduction of electron-donating groups in the benzoxazole ring has been identified as a crucial factor enhancing antiviral activity .

Cancer Research

Anti-Tumor Potential
The compound has been studied for its anti-tumor properties, particularly in inhibiting cancer cell proliferation. For example, research has shown that certain benzoxazole derivatives exhibit cytotoxic effects on various cancer cell lines.

Table 3: Cytotoxicity Data

CompoundCell LineIC50 (µM)
Compound FMCF-7 (breast cancer)7.94
Compound GHeLa (cervical cancer)6.35

These results indicate that the compound's structure may allow it to interact with specific molecular targets involved in tumor growth regulation, suggesting its potential as a therapeutic agent in oncology .

Synthetic Pathways and Derivative Development

The synthesis of this compound typically involves palladium-catalyzed reactions or condensation methods that yield various functionalized derivatives. These synthetic approaches are crucial for exploring the structure-activity relationship and optimizing the pharmacological properties of this compound .

Case Studies

Case Study 1: Evaluation of Antimicrobial Properties
A study conducted on a series of benzoxazole derivatives demonstrated their efficacy against resistant bacterial strains, highlighting the potential for developing new antibiotics based on this scaffold.

Case Study 2: Anti-Tumor Activity Assessment
Research involving the evaluation of cytotoxic effects on multiple cancer cell lines revealed promising results, with several derivatives exhibiting low micromolar IC50 values, indicating potent anti-cancer activity.

Comparison with Similar Compounds

Core Heterocycle Variations: Benzoxazole vs. Benzothiazole

5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole ():

  • Core structure : Benzothiazole (sulfur replaces oxygen in the oxazole ring).
  • Substituents : Chlorine at position 5 and a 4-methoxyphenyl group at position 2.
  • Bioactivity : Benzothiazoles are associated with antimicrobial, anticancer, and enzyme-inhibitory activities due to their ability to interact with biological targets via sulfur-mediated interactions .

5-Methoxy-2-(pyridin-4-yl)-benzoxazole :

  • Core structure : Benzoxazole (oxygen in the oxazole ring).
  • Substituents : Methoxy at position 5 and pyridin-4-yl at position 2.

Substituent Variations: Pyridine vs. Oxadiazole Linkages

2-[(2-{[5-(Pyridin-4-yl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Ethyl)Sulfanyl]-1,3-benzoxazole ():

  • Structure : Benzoxazole linked to a 1,3,4-oxadiazole ring via a sulfanyl-ethyl bridge.
  • Key features: Oxadiazole: A nitrogen-rich heterocycle known for enhancing antimicrobial and antioxidant activities. Sulfanyl bridges: Introduce flexibility and sulfur-based redox activity, which may improve binding to enzymatic targets.
  • Reported activities : Antimicrobial (bacterial and fungal), antioxidant (radical scavenging), and antitubercular properties .

This compound :

  • Direct pyridine attachment : The absence of a sulfanyl bridge reduces conformational flexibility but may strengthen π-π stacking with aromatic residues in proteins.

Substituent Position and Electronic Effects

5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole ():

  • Structure : Oxazole with a substituted pyridine at position 2.
  • Substituents : Benzyloxy and bromine groups on the pyridine ring.
  • Electronic impact : Bromine is electron-withdrawing, which may reduce electron density at the pyridine ring, affecting reactivity in cross-coupling reactions.

This compound :

  • Pyridin-4-yl group : The para-position of the pyridine nitrogen allows for linear hydrogen bonding, contrasting with meta or ortho positions in other analogs.

Q & A

Q. What are the recommended synthetic routes for 5-Methoxy-2-(pyridin-4-yl)-benzoxazole, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via cyclocondensation reactions under Bischler-Napieralski conditions, as demonstrated in the preparation of structurally related benzoxazoles using tyrosine derivatives . Key factors include:

  • Temperature control : Reflux in methanol/water mixtures optimizes cyclization (e.g., 75% yield achieved at 2-hour reflux in methanol with potassium carbonate and magnesium chloride) .
  • Catalyst selection : Sodium methoxide enhances nucleophilic substitution efficiency in pyridine-containing intermediates .
  • Purification : Crystallization from ethyl acetate/water mixtures improves purity (>95% by HPLC) .

Q. How is the molecular structure of this compound validated experimentally?

Answer: Structural confirmation requires:

  • High-resolution mass spectrometry (HRMS) : Matches experimental m/z values with theoretical molecular weights (e.g., C₁₈H₁₇NO₃: calc. 295.3, observed 295.3) .
  • Nuclear magnetic resonance (NMR) : Methoxy protons (δ ~3.8 ppm) and pyridyl aromatic protons (δ ~8.5 ppm) provide diagnostic signals .
  • X-ray crystallography : Used for analogs like 4-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-1H-benzotriazole-3-carboxylic acid to confirm bond angles and planarity .

Q. What are the solubility and stability profiles of this compound under laboratory storage conditions?

Answer:

  • Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Ethanol/water mixtures (1:1) are effective for recrystallization .
  • Stability : Sensitive to light and humidity; store at 0–4°C under inert atmosphere to prevent oxidation of the pyridyl moiety .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in heterocyclic coupling reactions?

Answer:

  • DFT calculations : Model electron density distribution to identify reactive sites (e.g., the pyridin-4-yl group acts as an electron-deficient coupling partner in Suzuki-Miyaura reactions) .
  • Molecular docking : Predict binding affinities for pharmacological targets (e.g., benzoxazole analogs inhibit enzymes like PI 3-Kα with IC₅₀ < 1 µM) .

Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Answer:

  • Dynamic NMR studies : Detect rotational barriers in the benzoxazole ring system, which may cause signal splitting at room temperature .
  • Isotopic labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., NH in byproducts) .
  • Cross-validation : Compare HRMS and elemental analysis (C, H, N) to rule out impurities (e.g., 73.20% C calc. vs. 73.00% observed in related compounds) .

Q. How does the compound’s electronic structure influence its fluorescence or UV-Vis absorption properties?

Answer:

  • TD-DFT simulations : Predict λₘₐₐ values by modeling π→π* transitions in the benzoxazole-pyridine conjugated system .
  • Experimental validation : UV-Vis spectra of analogs show absorption at 270–320 nm, correlating with extended conjugation .

Q. What methodologies assess the compound’s potential as a kinase inhibitor in cancer research?

Answer:

  • Kinase profiling assays : Screen against panels like EGFR or VEGFR using fluorescence polarization .
  • Cellular assays : Measure IC₅₀ in cancer cell lines (e.g., MCF-7) and compare with control compounds (e.g., staurosporine) .
  • Metabolic stability : Use liver microsomes to evaluate cytochrome P450-mediated degradation .

Q. How are stereochemical outcomes controlled during sulfoxide formation in derivatives of this compound?

Answer:

  • Chiral catalysts : Mn-salan complexes achieve enantiomeric excess (67% ee) in sulfoxidation with H₂O₂ at −10°C .
  • Kinetic resolution : Monitor reaction progress via HPLC to isolate intermediates before over-oxidation to sulfones .

Key Research Challenges

  • Stereoselectivity : Achieving >90% ee in asymmetric sulfoxidation remains challenging without custom catalysts .
  • Scale-up limitations : Low solubility in aqueous media complicates industrial-scale synthesis .
  • Biological off-target effects : Pyridin-4-yl derivatives may inhibit non-target kinases, requiring extensive SAR studies .

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